molecular formula C7H4ClN3O2 B8056735 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B8056735
M. Wt: 197.58 g/mol
InChI Key: MLNXCINSNOWZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. This intermediate is then subjected to chlorination to introduce the chlorine atom at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process includes steps such as esterification, cyclization, and chlorination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-11-6(9-5)3-4(10-11)7(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNXCINSNOWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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